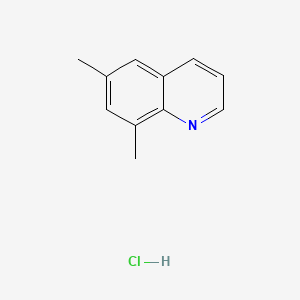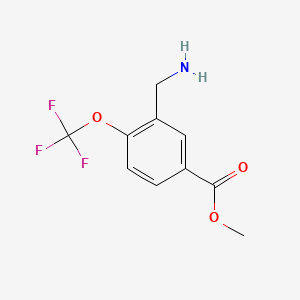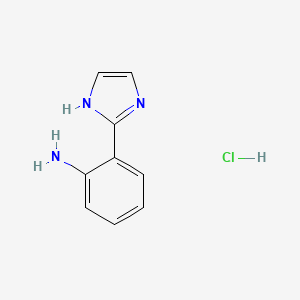
2-(2-Imidazolyl)aniline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Imidazolyl)aniline Hydrochloride is a chemical compound with the CAS Number: 1261269-03-7 and Linear Formula: C9H9N3.ClH . It has a molecular weight of 195.65 .
Synthesis Analysis
The synthesis of imidazoles, including this compound, has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles is focused on the bonds constructed during the formation of the imidazole . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H9N3.ClH . The InChI Code is 1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H .Chemical Reactions Analysis
Imidazoles, including this compound, are involved in a variety of chemical reactions. For instance, the synthesis of 2,4,5-trisubstited NH-imidazoles has been reported . This reaction involved the reaction of NBoc-imidamides with α-azidoenones at 120 °C in acetonitrile, yielding the desired imidazoles without the need for the addition of a catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 195.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Pincer Palladium(II) and Nickel(II) Complexes : Chiral 3-(2′-imidazolinyl)anilines were synthesized from commercially available 3-nitrobenzoic acid, converted to chiral imidazoline and amine, respectively. These compounds were used to create unsymmetrical chiral PCN pincer Pd(II) and Ni(II) complexes via aryl C–H bond activation, demonstrating potential in asymmetric synthesis and catalysis (Yang et al., 2011).
Material Science and Polymers
- Polyaniline and Ionic Liquids : The electropolymerization of aniline in imidazolium-based ionic liquids was accomplished, showing that these ionic liquids can act both as the reaction medium and dopants for polyaniline, affecting its electrochemical properties. This research opens up new possibilities for the use of polyaniline in electronic devices and sensors (Qu & Zeng, 2016).
Chemical Sensing
- Fluorescent Chemosensors for Aluminum Ions : Anthracene and pyrene-bearing imidazole derivatives were synthesized as efficient chemosensors for Al3+ ions, demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and biological studies, where accurate detection of metal ions is necessary (Shree et al., 2019).
Corrosion Inhibition
- Imidazoline Derivatives as Corrosion Inhibitors : Novel imidazoline derivatives were investigated as corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating effective protection and elucidating the inhibition mechanism. This research is significant for industries dealing with corrosion management (Zhang et al., 2015).
Safety and Hazards
The safety data sheet for 2-(2-Imidazolyl)aniline Hydrochloride indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may also cause drowsiness or dizziness . It is suspected of causing genetic defects and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as 2-(2-imidazolyl)aniline hydrochloride, have a broad range of chemical and biological properties . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Eigenschaften
IUPAC Name |
2-(1H-imidazol-2-yl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-4-2-1-3-7(8)9-11-5-6-12-9;/h1-6H,10H2,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNHVDTZRQDTNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
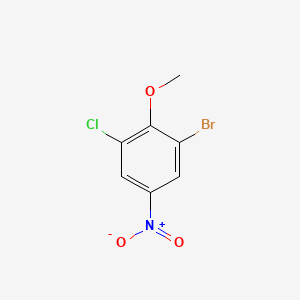




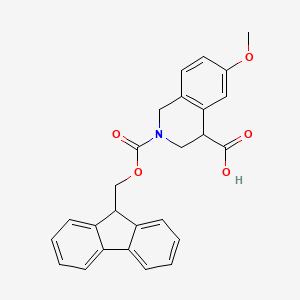

![1H-Pyrrolo[2,3-b]pyridin-2-ol](/img/structure/B567968.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)
